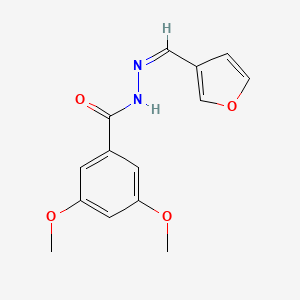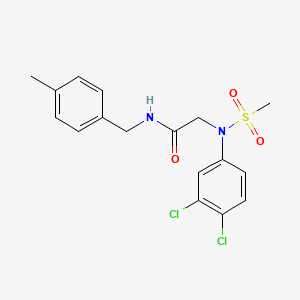
N~2~-(3,4-dichlorophenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(3,4-dichlorophenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as DCMG, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
DCMG works by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. DCMG also inhibits the activity of histone deacetylases (HDACs), proteins that regulate gene expression. By inhibiting these enzymes and proteins, DCMG can modulate various cellular processes and pathways.
Biochemical and Physiological Effects:
DCMG has been shown to have several biochemical and physiological effects. It can reduce inflammation, inhibit tumor growth, and modulate gene expression. DCMG has also been shown to have neuroprotective effects, protecting neurons from damage and promoting their survival.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of DCMG is its broad range of potential therapeutic applications. It has been studied for its potential use in treating various diseases, making it a versatile compound for research. However, one limitation of DCMG is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on DCMG. One area of interest is its potential use in treating neurodegenerative diseases. DCMG has been shown to have neuroprotective effects, and further research could explore its potential as a treatment for Alzheimer's and Parkinson's. Additionally, DCMG could be studied for its potential use in combination therapy with other drugs, as its broad range of potential applications could make it a useful component in treating various diseases. Finally, further research could explore ways to improve the solubility of DCMG, making it easier to work with in lab experiments.
Synthesemethoden
DCMG is synthesized using a multistep process. The starting material is 3,4-dichloroaniline, which is reacted with 4-methylbenzyl chloride to form N~1~-(4-methylbenzyl)-3,4-dichloroaniline. This intermediate is then reacted with methanesulfonyl chloride to form N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)-3,4-dichloroaniline. Finally, this compound is reacted with glycine to form DCMG.
Wissenschaftliche Forschungsanwendungen
DCMG has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, antitumor, and antiviral properties. DCMG has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-(3,4-dichloro-N-methylsulfonylanilino)-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O3S/c1-12-3-5-13(6-4-12)10-20-17(22)11-21(25(2,23)24)14-7-8-15(18)16(19)9-14/h3-9H,10-11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYYRDKUUWTRDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN(C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4955545.png)
![3-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4955553.png)


methyl]phosphonate](/img/structure/B4955564.png)
![N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B4955572.png)
![5'-acetyl-2'-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-6'-methyl-1',4'-dihydro-3,4'-bipyridine-3'-carbonitrile](/img/structure/B4955573.png)
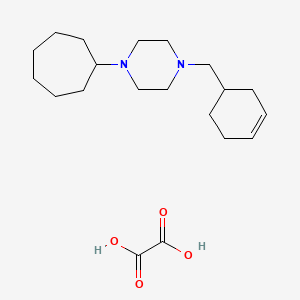
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B4955582.png)
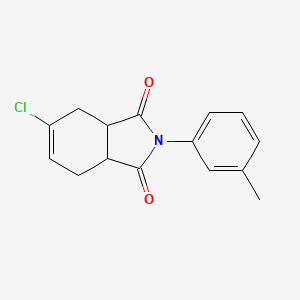
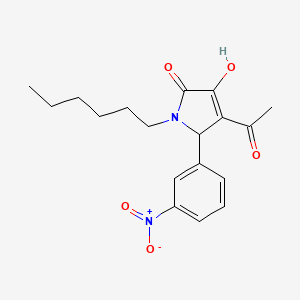
![ethyl 1-[3-(benzyloxy)benzyl]-4-piperidinecarboxylate](/img/structure/B4955603.png)
![N-[4-({[3-acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]methyl}sulfonyl)phenyl]acetamide](/img/structure/B4955621.png)
